methyl (2'-amino-3'-cyano-7'-methyl-2,5'-dioxo-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-1(2H)-yl)acetate
Overview
Description
Methyl (2'-amino-3'-cyano-7'-methyl-2,5'-dioxo-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-1(2H)-yl)acetate is a complex organic compound. This compound features a unique spiro structure combining an indole system with a pyrano[4,3-b]pyran scaffold. The spiro linkage introduces considerable rigidity and three-dimensionality, often leading to interesting biological activities and pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Construction of the indole nucleus often involves cyclization of an appropriate precursor.
Step 2: Spiro linkage formation can be achieved through various methods, including cycloaddition reactions.
Step 3: The cyano group introduction might involve nucleophilic substitution or cyanation.
Step 4: Methylation and amino group installation typically follow standardized procedures such as methylation reactions and amination.
Industrial Production Methods
Industrial methods for synthesizing this compound likely rely on streamlined and efficient synthetic pathways to maximize yield while minimizing costs. Catalysis and process optimization play a crucial role in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, potentially targeting the indole or pyran rings.
Reduction: Reduction reactions might involve the cyano group or specific double bonds within the molecule.
Substitution: Various positions within the structure are prone to nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Alkyl halides for alkylation, halogenating agents for halogenation.
Major Products Formed
The products formed depend on the reaction conditions and the target functional groups. For instance, oxidation might yield hydroxyl derivatives, while substitution could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In organic chemistry, this compound's unique structure is studied for its synthetic utility and potential as a building block for more complex molecules.
Biology
Biologically, its interactions with proteins and enzymes are of interest. Studies often focus on its binding affinities and inhibitory effects.
Medicine
Pharmacologically, this compound is explored for its potential as a therapeutic agent. Its spiro linkage often introduces unique pharmacokinetic properties.
Industry
In industrial applications, it's considered for its potential use in creating advanced materials or as a precursor for specialized chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves specific molecular targets within biological systems. For example, it might interact with enzyme active sites, inhibiting their activity. The pathways involved can be diverse, ranging from simple competitive inhibition to more complex allosteric modulation.
Comparison with Similar Compounds
Comparison
When compared to similar compounds, such as spiro[indole-3,4'-pyrano[4,3-b]pyran] derivatives with different substituents, methyl (2'-amino-3'-cyano-7'-methyl-2,5'-dioxo-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-1(2H)-yl)acetate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity.
Similar Compounds
Spiro[indole-3,4'-pyrano[4,3-b]pyran]-based compounds with varying substituents.
Other spiro-linked heterocycles combining different ring systems.
Functional analogs with similar pharmacological targets.
Feel free to dive into more specifics or ask about something else entirely!
Properties
IUPAC Name |
methyl 2-(2'-amino-3'-cyano-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[4,3-b]pyran]-1-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-10-7-14-16(18(25)28-10)20(12(8-21)17(22)29-14)11-5-3-4-6-13(11)23(19(20)26)9-15(24)27-2/h3-7H,9,22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAOZELYSGPETN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)O1)C3(C4=CC=CC=C4N(C3=O)CC(=O)OC)C(=C(O2)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.